molecular formula C9H14ClN3O2 B1399881 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride CAS No. 1211512-51-4

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride

Cat. No.: B1399881
CAS No.: 1211512-51-4
M. Wt: 231.68 g/mol
InChI Key: MCDFHMGRGVFDOX-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride is a useful research compound. Its molecular formula is C9H14ClN3O2 and its molecular weight is 231.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as c-Met kinase, which is involved in various cellular processes including growth and differentiation . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, it interacts with proteins involved in cell signaling, such as tropomyosin receptor kinases (TRKs), which are crucial for cell proliferation and differentiation .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the phosphorylation of c-Met kinase in cancer cell lines, leading to reduced cell proliferation and increased apoptosis . It also affects the PI3K/Akt and Ras/Erk pathways, which are critical for cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes like c-Met kinase, leading to enzyme inhibition. This binding prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways that promote cell growth and survival . The compound also influences gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and signaling pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed or excreted. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of certain metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with enzymes and signaling proteins . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its ability to modulate cellular processes effectively.

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)8-6-5-10-4-3-7(6)11-12-8;/h10H,2-5H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDFHMGRGVFDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211512-51-4
Record name ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride
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4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride
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4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride
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4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride
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4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride
Reactant of Route 6
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.